molecular formula C23H22ClNO3S B4014044 methyl 7-(2-chlorophenyl)-2-methyl-4-(5-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

methyl 7-(2-chlorophenyl)-2-methyl-4-(5-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No. B4014044
M. Wt: 427.9 g/mol
InChI Key: HGIGHMZGXILPRD-UHFFFAOYSA-N
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Description

Quinoline and its derivatives, including thienoquinoline analogs, are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The specific structure of "methyl 7-(2-chlorophenyl)-2-methyl-4-(5-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate" suggests potential for unique chemical and physical properties, warranting detailed investigation.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, including cyclization, halogenation, and functionalization steps. For example, Görlitzer et al. (2006) discuss the synthesis of thieno[3,4-c]quinoline derivatives through processes such as Suzuki cross-coupling and subsequent cyclization under reductive conditions (Görlitzer et al., 2006). Similar methodologies may be applicable to the compound , adjusting reagents and conditions to accommodate its unique structural features.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Studies like those by Główka et al. (1999) on the crystal structures of quinolone analogs provide a basis for understanding the structural aspects of similar compounds (Główka et al., 1999).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, influenced by the presence of electron-donating or withdrawing groups. The reactivity can be analyzed through mechanistic studies, as seen in research on related compounds by Sonawane et al. (2018), who reported on the iodocyclization reaction of quinoline derivatives (Sonawane et al., 2018).

properties

IUPAC Name

methyl 7-(2-chlorophenyl)-2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO3S/c1-12-8-9-19(29-12)22-20(23(27)28-3)13(2)25-17-10-14(11-18(26)21(17)22)15-6-4-5-7-16(15)24/h4-9,14,22,25H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIGHMZGXILPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC=CC=C4Cl)NC(=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 7-(2-chlorophenyl)-2-methyl-4-(5-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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methyl 7-(2-chlorophenyl)-2-methyl-4-(5-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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methyl 7-(2-chlorophenyl)-2-methyl-4-(5-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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methyl 7-(2-chlorophenyl)-2-methyl-4-(5-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Reactant of Route 5
methyl 7-(2-chlorophenyl)-2-methyl-4-(5-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Reactant of Route 6
methyl 7-(2-chlorophenyl)-2-methyl-4-(5-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

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